molecular formula C7H16N2O B2874625 (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine CAS No. 1932128-95-4

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine

Cat. No. B2874625
CAS RN: 1932128-95-4
M. Wt: 144.218
InChI Key: BPJSEDPZSHOSRI-RNFRBKRXSA-N
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Description

“(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine” is a complex organic compound. The “3S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “aminomethyl” part suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-). “Oxolan” is a type of cyclic ether, also known as tetrahydrofuran, which is a ring of four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. There would also be an aminomethyl group attached to one of the carbon atoms in the ring . The “3S,4S” notation refers to the specific three-dimensional arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and functional groups. For example, the presence of an ether and amine group in this compound might influence its polarity and therefore its solubility in different solvents .

Scientific Research Applications

Metal-Free Photoredox Catalysis in Bond Formation

The application of amines in synthesis, particularly in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, highlights the significance of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine in chemical research. A metal-free photoredox strategy utilizing redox-activated primary amine derivatives demonstrates the compound's role in facilitating bond formation under mild conditions, expanding the scope of functionalized alkynes and (E)-alkenes synthesis. This approach is scalable and offers high chemoselectivity, emphasizing the molecule's potential in diversifying complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Advancements in Asymmetric Synthesis

The development of stereoselective processes for synthesizing key intermediates for pharmaceutical applications signifies another critical area of research. The molecule's utility in creating an efficient, practical, and stereoselective route for preparing intermediates underlines its importance in the synthesis of complex therapeutic agents. This includes its role in the preparation of premafloxacin, an antibiotic aimed at combating veterinary pathogens, showcasing the compound's versatility in asymmetric Michael addition and alkylation reactions (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Enhancing Polymer Solar Cells Efficiency

In materials science, the compound's application extends to the development of polymer solar cells. An amine-based, alcohol-soluble fullerene derivative, utilizing the structural motifs of (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine, has shown promise as both an acceptor and cathode interfacial material. The resulting solar cells exhibit moderate power conversion efficiencies, with the potential for improvement in nano-structured organic solar cells. This application demonstrates the compound's potential in advancing renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Biomolecular Interaction Studies

The study of heterocyclic amines, including those structurally related to (3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine, in the context of DNA adduct formation, mutagenesis, and carcinogenesis is vital in understanding the biological impact of these compounds. Research focusing on the interaction between heterocyclic amines and DNA contributes to the broader understanding of mutagenic and carcinogenic mechanisms, underscoring the compound's relevance in toxicology and oncology research (Schut & Snyderwine, 1999).

properties

IUPAC Name

(3S,4S)-4-(aminomethyl)-N,N-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJSEDPZSHOSRI-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1COC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(Aminomethyl)-N,N-dimethyloxolan-3-amine

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